molecular formula C26H30N4O3S2 B607418 Fasnall CAS No. 929978-58-5

Fasnall

Número de catálogo B607418
Número CAS: 929978-58-5
Peso molecular: 510.67
Clave InChI: VAUJHROLFBFTTJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fasnall is a thiophenopyrimidine and a selective fatty acid synthase (FASN) inhibitor . It has shown potent anti-tumor activity . FASN is an enzyme that catalyzes the final synthetic step in the fatty acid synthesis pathway . Many tumors are dependent on de novo fatty acid synthesis to maintain cell growth .


Synthesis Analysis

This compound selectively targets FASN through its co-factor binding sites . It was identified from a small-molecule library comprising compounds with structural similarity to any purine or known purine analog scaffold .


Molecular Structure Analysis

The molecular formula of this compound is C19H22N4S . Its molecular weight is 338.47 . This compound is a racemate comprising equimolar amounts of ®- and (S)-Fasnall .


Chemical Reactions Analysis

This compound has been found to induce profound changes in cellular lipid profiles, sharply increasing ceramides, diacylglycerols, and unsaturated fatty acids as well as increasing exogenous palmitate uptake . This is deviated more into neutral lipid formation rather than phospholipids .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 338.47 g/mol . Its molecular formula is C19H22N4S . The CAS number of this compound is 929978-58-5 .

Aplicaciones Científicas De Investigación

Establecimiento de la Firma Metabólica

Fasnall se ha utilizado para establecer una firma metabólica de la inhibición de FASN (sintetasa de ácidos grasos) {svg_1}. Esto se hace utilizando un panel de inhibidores farmacológicos, incluyendo this compound. La firma metabólica de la inhibición de FASN incluye la acumulación de malonato, succinato, malonil coenzima A, succinil coenzima A y otras alteraciones metabólicas {svg_2}.

Imitación de la Inhibición de FASN

Curiosamente, se ha descubierto que this compound imita la inhibición de FASN a través de la acumulación de NADH y la consiguiente depleción de los metabolitos del ciclo del ácido tricarboxílico {svg_3}. Esta propiedad única podría convertir a this compound en una herramienta útil para estudiar los efectos de la inhibición de FASN.

Modelos Preclínicos de Cáncer

This compound, junto con otros inhibidores de FASN, ha mostrado promesa en modelos preclínicos de cáncer {svg_4}. Aunque ninguno ha sido aprobado para el tratamiento de cánceres todavía, estos hallazgos sugieren posibles aplicaciones futuras de this compound en oncología {svg_5}.

Inhibición de Cáncer de Pulmón de Células No Pequeñas y Xenotrasplantes de Melanoma

Se ha informado que this compound muestra fuertes efectos antitumorales tanto en xenotrasplantes de ratón de cáncer de pulmón de células no pequeñas (NSCLC) como de melanoma {svg_6}. Esto sugiere que this compound podría tener posibles aplicaciones terapéuticas en el tratamiento de estos tipos específicos de cáncer.

Mecanismo De Acción

Target of Action

Fasnall primarily targets the enzyme Fatty Acid Synthase (FASN) . FASN is a key enzyme in the fatty acid biosynthesis pathway, which is crucial for cell growth and survival, especially in proliferating cancer cells . FASN’s upregulation is often correlated with tumor aggressiveness .

Mode of Action

this compound selectively inhibits FASN through its co-factor binding sites . It is a thiophenopyrimidine that interacts with FASN, leading to significant changes in cellular lipid profiles . This compound also mimics FASN inhibition through NADH accumulation and consequent depletion of the tricarboxylic acid cycle metabolites .

Biochemical Pathways

this compound’s inhibition of FASN leads to profound changes in cellular lipid profiles. It sharply increases ceramides, diacylglycerols, and unsaturated fatty acids, and promotes exogenous palmitate uptake . This uptake is deviated more into neutral lipid formation rather than phospholipids . The increase in ceramide levels contributes to some extent in the mediation of apoptosis .

Pharmacokinetics

It is known that this compound is well-tolerated and shows efficacy against her2+ breast tumors in vivo , suggesting favorable bioavailability.

Result of Action

this compound has anti-proliferative activity and induces apoptosis in breast cancer cells . It impairs tumor growth in several oxidative phosphorylation-dependent cancer models, including combination therapy-resistant melanoma patient-derived xenografts . It also promotes fatty acid uptake, ceramide, and diacylglycerol accumulation .

Safety and Hazards

While Fasnall has shown promise in preclinical cancer models or early-phase clinical trials, none have been approved for the treatment of cancers . More research is needed to fully understand the safety and potential side effects of this compound.

Direcciones Futuras

The future direction of Fasnall research could involve further investigation into its anti-tumor capabilities and its potential use in cancer treatment . Additionally, more research is needed to fully understand the consequences and adaptive responses of acute or chronic inhibition of essential enzymes such as FASN .

Propiedades

IUPAC Name

N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4S/c1-13-14(2)24-19-17(13)18(20-12-21-19)22-16-8-9-23(11-16)10-15-6-4-3-5-7-15/h3-7,12,16H,8-11H2,1-2H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXRMURGJRAOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3CCN(C3)CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.